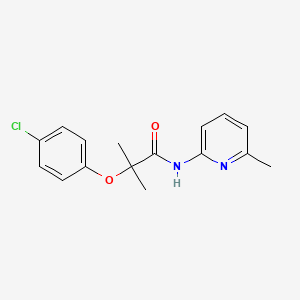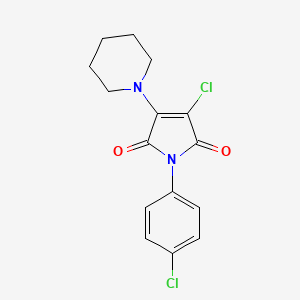![molecular formula C12H17N3O3 B5765891 N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential pharmacological applications. It is commonly referred to as DMAN or DMAMN, and it belongs to the class of nitroaromatic compounds.
Wirkmechanismus
DMAN is believed to exert its pharmacological effects through the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The exact mechanism of action of DMAN is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DMAN has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA replication and repair. It has also been shown to disrupt mitochondrial function and induce oxidative stress in cancer cells. DMAN has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAN is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in vitro. However, DMAN has not yet been extensively studied in vivo, and its potential toxicity and side effects are still unknown.
Zukünftige Richtungen
There are several potential future directions for the study of DMAN. One area of research could focus on the development of more potent analogs of DMAN that exhibit improved pharmacological properties. Another area of research could involve the investigation of DMAN's potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMAN and its potential toxicity and side effects in vivo.
Synthesemethoden
The synthesis of DMAN involves the reaction of 2-methyl-3-nitrobenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water and ethanol.
Wissenschaftliche Forschungsanwendungen
DMAN has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties in vitro. DMAN has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-10(5-4-6-11(9)15(17)18)12(16)13-7-8-14(2)3/h4-6H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJALNFMIPLBMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


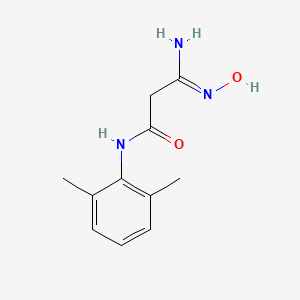
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
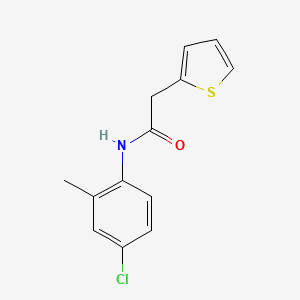

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
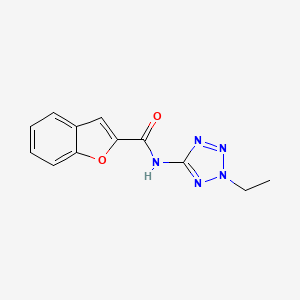
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
